

Isopropyl Benzoate: A Comprehensive Toxicological and Safety Handling Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropyl Benzoate*

Cat. No.: *B1672278*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the toxicological data and safety handling procedures for **isopropyl benzoate**. The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of its potential hazards and the necessary precautions for its use in a research and development setting.

Chemical and Physical Properties

Property	Value
CAS Number	939-48-0
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol
Appearance	Colorless, oily liquid
Odor	Sweet, fruity-floral
Boiling Point	218 °C
Melting Point	-26 °C
Flash Point	99 °C
Density	1.011 - 1.013 g/cm ³
Refractive Index	1.4930 - 1.4950
Solubility	Insoluble in water; soluble in alcohol and oils

Toxicological Data

The available toxicological data for **isopropyl benzoate** is summarized below. It is important to note that for many endpoints, specific quantitative data from studies conducted under standardized guidelines (e.g., OECD) are not readily available in the public domain. Much of the information is qualitative, derived from safety data sheets.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	3730 mg/kg	[1]
LD ₅₀	Rabbit	Dermal	20 mL/kg (~20240 mg/kg) ¹	[1]

¹Conversion based on a density of 1.012 g/mL. It is important to note that the original study reported the value in mL/kg.

Experimental Protocol Summary (General - based on OECD Guidelines):

- Oral LD₅₀ (similar to OECD 401/420/423): The acute oral toxicity is typically determined by administering a single dose of the substance to fasted animals (commonly rats).[2] The animals are then observed for a period of at least 14 days for signs of toxicity and mortality. [2] The LD₅₀ is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.
- Dermal LD₅₀ (similar to OECD 402): The acute dermal toxicity is assessed by applying a single dose of the substance to a shaved area of the skin of an animal (commonly rabbits or rats).[3] The application site is usually covered with a semi-occlusive dressing for a 24-hour exposure period. Animals are observed for 14 days for signs of toxicity and mortality. The dermal LD₅₀ is the dose estimated to be lethal to 50% of the animals.

Irritation and Sensitization

Endpoint	Species	Result	Reference
Skin Irritation	Rabbit	Causes skin irritation (GHS Category 2)	
Eye Irritation	Rabbit	Causes serious eye irritation (GHS Category 2A)	
Skin Sensitization	Not specified	Not considered a dermal sensitizer	

Experimental Protocol Summary (General - based on OECD Guidelines):

- Skin Irritation (similar to OECD 404): A small amount of the test substance is applied to a patch of shaved skin on a test animal (typically a rabbit). The skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal. The severity of the reactions is scored to determine the irritation potential.
- Eye Irritation (similar to OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of a test animal (usually a rabbit), with the other eye serving as a

control. The eyes are examined for effects on the cornea, iris, and conjunctiva at set intervals. The severity and reversibility of any lesions are recorded to classify the irritancy of the substance.

- **Skin Sensitization** (similar to OECD 429 - Local Lymph Node Assay, LLNA): This assay assesses the potential of a substance to cause skin sensitization. It involves the topical application of the test substance to the ears of mice for three consecutive days. The proliferation of lymphocytes in the draining lymph nodes is then measured. A substance is classified as a sensitizer if it induces a stimulation index (SI) of three or greater. The EC3 value, which is the concentration that produces an SI of 3, is a measure of the sensitizing potency.

Other Toxicological Endpoints

There is a notable lack of publicly available quantitative data for the following endpoints for **isopropyl benzoate**. The information provided is based on general statements from safety data sheets or is inferred from the absence of data.

Endpoint	Result	Reference
Inhalation Toxicity	May cause respiratory irritation (GHS Category 3)	
Mutagenicity	No data available. Benzoic acid and related compounds are generally not considered genotoxic.	
Carcinogenicity	Not classified as a carcinogen by IARC, NTP, or OSHA.	
Reproductive Toxicity	No data available.	

Experimental Protocol Summary (General - based on OECD Guidelines):

- **Acute Inhalation Toxicity** (similar to OECD 403): This test determines the toxicity of a substance upon inhalation over a short period. Animals, typically rats, are exposed to the substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period (usually

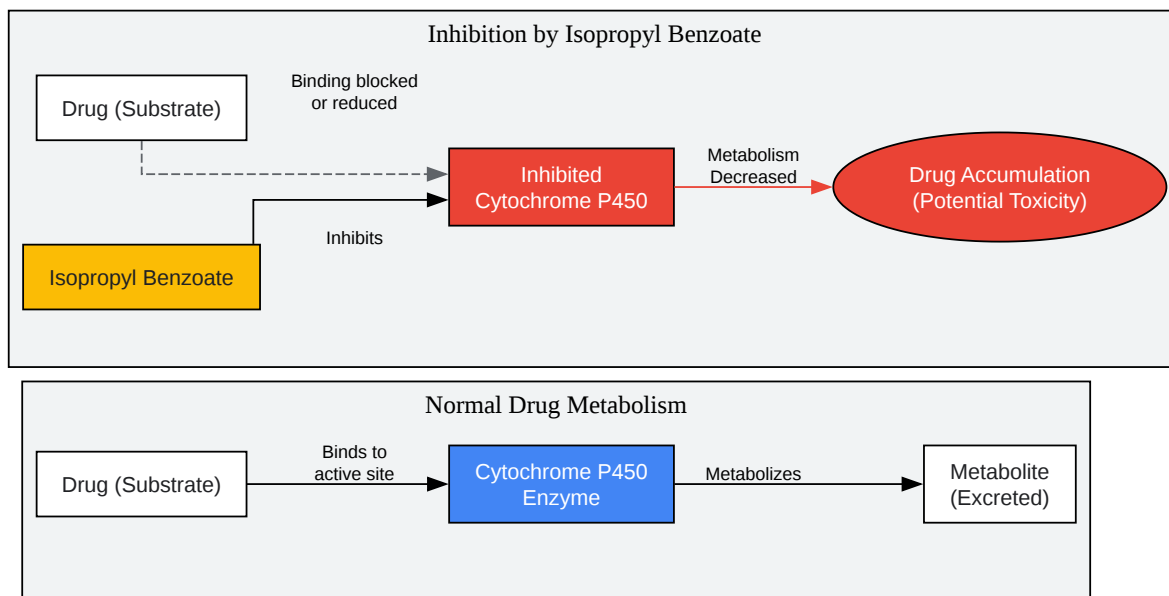
4 hours). The animals are then observed for at least 14 days. The LC₅₀ (lethal concentration 50%) is then calculated.

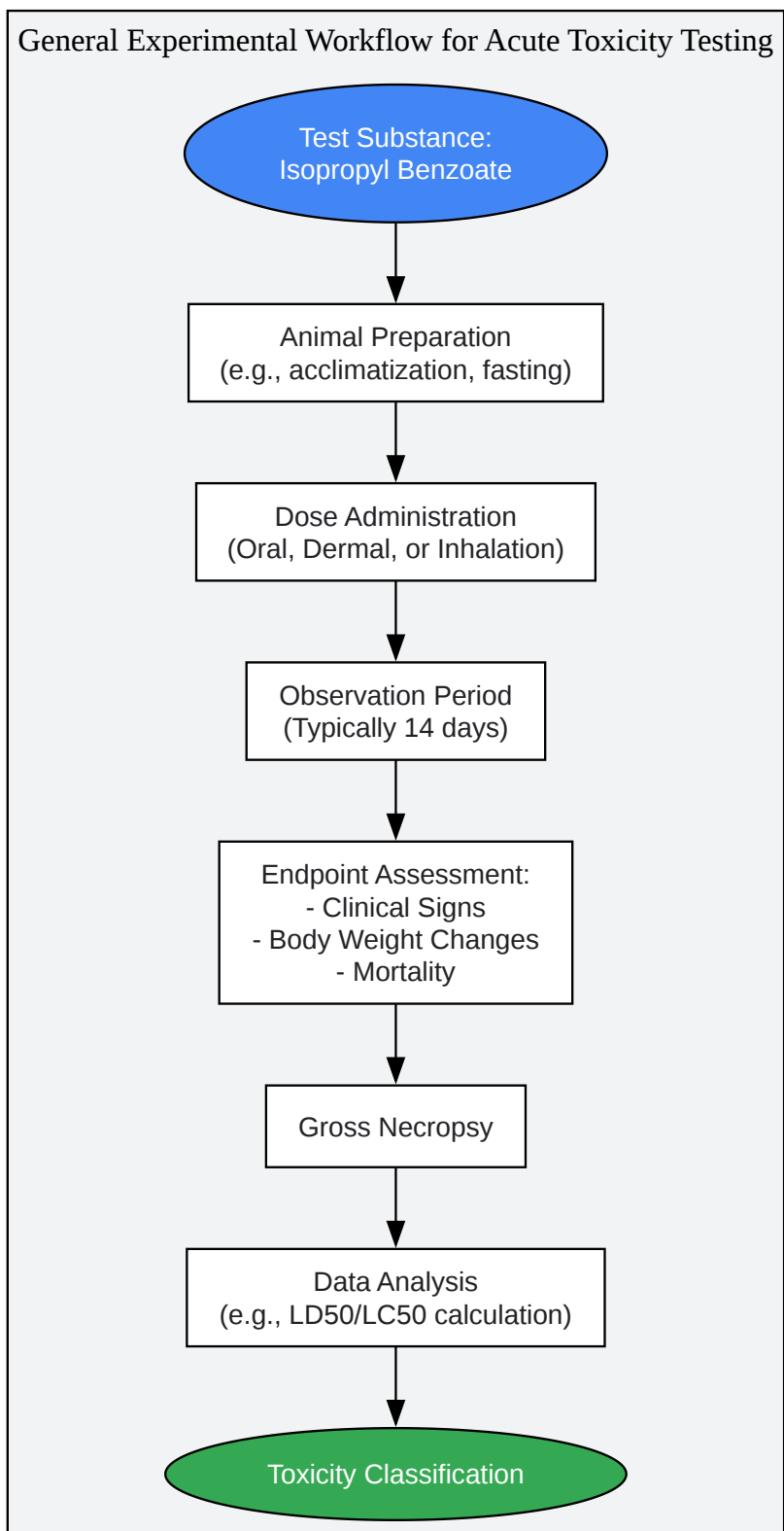
- **Bacterial Reverse Mutation Test (Ames Test)** (similar to OECD 471): This in vitro test is used to assess the mutagenic potential of a substance. It utilizes specific strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) that have mutations preventing them from synthesizing an essential amino acid. The test substance is incubated with the bacteria, and a positive result is indicated by a significant increase in the number of revertant colonies that can grow without the amino acid.
- **Carcinogenicity Study** (similar to OECD 451): These are long-term studies, typically lasting for the majority of the animal's lifespan (e.g., 2 years for rodents). Animals are administered the test substance daily, and are observed for the development of tumors.
- **Reproductive and Developmental Toxicity Study** (similar to OECD 414): These studies are designed to evaluate the potential of a substance to interfere with reproduction and normal development. The substance is administered to animals before and during pregnancy, and the effects on parental animals and their offspring are assessed.

Potential Signaling Pathways and Mechanisms of Toxicity

While specific signaling pathways for **isopropyl benzoate** toxicity have not been extensively studied, one potential mechanism of interaction has been identified.

- **Inhibition of Cytochrome P450 Enzymes:** In vitro studies have suggested that **isopropyl benzoate** may inhibit the activity of cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many drugs. Inhibition of CYP450 enzymes can lead to altered drug metabolism, potentially resulting in drug-drug interactions and adverse effects.





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